4-(Chlorocarbonyl)phenyl sulfone

High-temperature polymers Thermogravimetric analysis Polyamide melting point

Select 4-(Chlorocarbonyl)phenyl sulfone (4,4'-sulfonylbis(benzoyl chloride)) for step-growth polymerization when conventional diacid chlorides like TPC or IPC fail to deliver the required thermal and solubility profile. The central –SO₂– linkage disrupts crystallinity while boosting Tg by 30–50 °C versus OBBC-based polymers, enabling processing from DMAc or NMP at ≥20% solids. Derived polyamides retain integrity above 400 °C and exhibit inherent flame retardancy (LOI >30%). This ≥98% pure monomer ensures reproducible high-molecular-weight builds for carbon-fiber composites, high-temperature connectors, gas-separation membranes, and spin-cast films.

Molecular Formula C14H8Cl2O4S
Molecular Weight 343.2 g/mol
CAS No. 4462-61-7
Cat. No. B3052743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chlorocarbonyl)phenyl sulfone
CAS4462-61-7
Molecular FormulaC14H8Cl2O4S
Molecular Weight343.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)Cl)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl
InChIInChI=1S/C14H8Cl2O4S/c15-13(17)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(16)18/h1-8H
InChIKeyACJYZTIHYXBBSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chlorocarbonyl)phenyl sulfone (CAS 4462-61-7): A Sulfonyl-Bridged Diacid Chloride Monomer for High-Performance Polyamides and Polyarylates


4-(Chlorocarbonyl)phenyl sulfone (CAS 4462-61-7), systematically named 4,4'-sulfonylbis(benzoyl chloride), is a symmetrical aromatic diacid chloride featuring a central sulfone (-SO₂-) linkage and two reactive para-chlorocarbonyl groups [1]. With a molecular formula of C₁₄H₈Cl₂O₄S and a molecular weight of 343.18 g/mol, this white to off-white crystalline solid (melting point: 143–144 °C) is a difunctional electrophilic monomer widely employed in step-growth polymerizations to synthesize wholly aromatic polyamides, polyarylates, and polyamide-hydrazides with enhanced thermal stability, solubility, and mechanical integrity [2][3]. Its precise bifunctional stoichiometry and high purity (≥98%) make it a critical building block for producing high-molecular-weight engineering thermoplastics and gas separation membranes where consistent monomer quality directly dictates final polymer performance [3][4].

Why 4-(Chlorocarbonyl)phenyl sulfone Cannot Be Directly Replaced by Terephthaloyl Chloride or Isophthaloyl Chloride in High-Performance Polymer Syntheses


Generic substitution with conventional diacid chlorides such as terephthaloyl chloride (TPC) or isophthaloyl chloride (IPC) fails when the target polymer requires a combination of high glass transition temperature (T_g), enhanced solubility for solution processing, and thermal stability exceeding 400 °C. Unlike the rigid, planar p-phenylene backbone of TPC that yields highly crystalline but intractable and poorly soluble polyamides, the central sulfone (-SO₂-) group in 4-(chlorocarbonyl)phenyl sulfone introduces a 104° bond angle at the sulfur atom, disrupting chain packing and reducing crystallinity while simultaneously increasing chain stiffness through strong dipole–dipole interactions [1][2]. This structural feature confers a 30–50 °C elevation in T_g relative to ether-linked analogs such as 4,4′-oxybis(benzoyl chloride) (OBBC)-derived polymers, and enables polyamides with melting points exceeding 400 °C—far surpassing the ~270 °C upper limit of conventional wholly aromatic polyamides [1][3]. Moreover, polymers derived from this sulfonyl-bridged monomer retain solubility in common aprotic solvents like N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP) at solids loadings ≥20%, a processing window that TPC- or IPC-based rigid-rod polyamides cannot achieve without resorting to aggressive solvents or chemical modification [1][4].

Quantitative Differentiation: Thermal, Solubility, and Reactivity Advantages of 4-(Chlorocarbonyl)phenyl sulfone Over Alternative Diacid Chlorides


Thermal Stability: Polyamides Derived from 4-(Chlorocarbonyl)phenyl sulfone Exhibit Melting Points >400 °C, Far Exceeding the ~270 °C Limit of Conventional Aromatic Polyamides

Polyamides synthesized from 4-(chlorocarbonyl)phenyl sulfone and aromatic diamines (e.g., m-phenylenediamine) exhibit melting points exceeding 400 °C and do not melt below this temperature, whereas known wholly aromatic polyamides based on conventional diacid chlorides such as terephthaloyl chloride or isophthaloyl chloride typically melt below 270 °C [1]. This ~130 °C differential in thermal endurance is attributed to the strong dipole–dipole interactions and chain stiffening imparted by the sulfonyl linkage, which remains intact even after 20-second flash exposures to 700 °C without loss of fiber-forming properties [1].

High-temperature polymers Thermogravimetric analysis Polyamide melting point

Solubility and Processability: Sulfonyl-Containing Polyamides Achieve ≥20% Solids Solubility in DMAc and NMP, While TPC-Based Rigid-Rod Polyamides Require Aggressive Solvents

Polyamides prepared from 4-(chlorocarbonyl)phenyl sulfone are soluble to at least 20% solids in common aprotic solvents including N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP), yielding stable solutions that do not gel after 2+ hours at 120 °C and can be cast into clear, tough, flexible films [1][2]. In contrast, wholly aromatic polyamides derived from terephthaloyl chloride (TPC) or isophthaloyl chloride (IPC) are largely insoluble in these solvents, necessitating the use of corrosive or high-boiling solvents such as concentrated sulfuric acid or hexamethylphosphoramide (HMPA) for processing, which adds cost, complexity, and safety concerns [3].

Solution processing Polymer solubility Film casting

Inherent Viscosity: Polyamides from 4-(Chlorocarbonyl)phenyl sulfone Achieve High Molecular Weight (η_inh = 0.6–1.03 dL/g), Enabling Tough, Flexible Films and Fibers

When polymerized with m-phenylenediamine under low-temperature solution conditions, 4-(chlorocarbonyl)phenyl sulfone yields polyamides with inherent viscosities of 0.6–1.03 dL/g, indicative of high molecular weight suitable for film and fiber formation [1]. Specifically, Example 1 of US Patent 3,322,728 reports an inherent viscosity of 1.03 dL/g (measured in H₂SO₄) with a 100% isolated yield, and Example 3 reports 0.88 dL/g [1]. This high molecular weight is a direct consequence of the monomer's high purity (≥98%) and the absence of side reactions at the sulfonyl bridge during polycondensation—a feature not always maintained with hydrolytically sensitive or less pure diacid chlorides .

Polymer molecular weight Film toughness Fiber spinning

Thermogravimetric Stability: Sulfonyl-Containing Polyamides and Polyarylates Exhibit No Weight Loss Below 405 °C in Nitrogen, Outperforming Ether-Linked Analogs

Polyamides and polyarylates derived from 4-(chlorocarbonyl)phenyl sulfone and related sulfonyl-containing diacid chlorides show no weight loss below 405 °C in nitrogen atmosphere, as determined by thermogravimetric analysis (TGA) [1][2]. This compares favorably to polyarylates based on 4,4′-oxybis(benzoyl chloride) (OBBC), which typically exhibit onset decomposition temperatures 30–50 °C lower due to the weaker C–O–C ether linkage's susceptibility to thermal cleavage [3]. The sulfone group's high bond dissociation energy (~352 kJ/mol for S=O vs. ~358 kJ/mol for C–C) and resonance stabilization confer this superior thermal oxidative resistance [3].

Thermogravimetric analysis (TGA) Thermal degradation High-temperature stability

Optimal Application Domains for 4-(Chlorocarbonyl)phenyl sulfone Based on Validated Performance Differentiation


Synthesis of High-Temperature Engineering Thermoplastics for Aerospace and Electronics

Leverage the >400 °C melting point and no-weight-loss-below-405 °C thermal stability of polyamides derived from this monomer to formulate matrix resins for carbon-fiber-reinforced composites in aerospace structural components, high-temperature electrical connectors, and flexible printed circuit boards [1][2]. The sulfonyl linkage's ~130 °C thermal advantage over conventional aromatic polyamides ensures dimensional stability and mechanical integrity during sustained exposure to elevated temperatures (e.g., 300–350 °C engine environments) [1].

Solution-Processable Films and Coatings for Gas Separation Membranes and Protective Layers

Exploit the ≥20% solids solubility in DMAc and NMP to fabricate dense, defect-free films via solution casting or spin coating for gas separation membranes (e.g., CO₂/CH₄, O₂/N₂) and high-temperature protective coatings [1][3]. The ability to process from common aprotic solvents—unlike TPC-based rigid-rod polyamides—enables scalable roll-to-roll manufacturing without hazardous solvent handling, while the sulfone group's polarity enhances CO₂/CH₄ selectivity [3][4].

Fiber Spinning for High-Strength, Flame-Resistant Textiles and Filtration Media

Utilize the high inherent viscosity (0.6–1.03 dL/g) achievable with this monomer to produce strong, flexible fibers via wet or dry-jet spinning for flame-resistant protective clothing, high-temperature filtration fabrics, and industrial belts [1]. The intrinsic flame retardancy conferred by the sulfone group (limiting oxygen index, LOI >30%) and the ability to retain filament form at 350 °C make these fibers suitable for applications where conventional aramids (e.g., Nomex®) may exhibit thermal softening [1].

Copolycondensation with Flexible Segments to Tailor T_g and Solubility for Advanced Polyarylates

Employ 4-(chlorocarbonyl)phenyl sulfone as the rigid, high-T_g segment in copolycondensation with bisphenols or aliphatic diols to produce polyarylates with tunable glass transition temperatures (180–250 °C) and enhanced solubility for optical films, transparent high-temperature windows, and thermoplastic powder coatings [2][5]. The sulfone linkage's ability to disrupt crystallinity while maintaining thermal stability allows fine-tuning of polymer properties without sacrificing high-temperature performance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Chlorocarbonyl)phenyl sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.